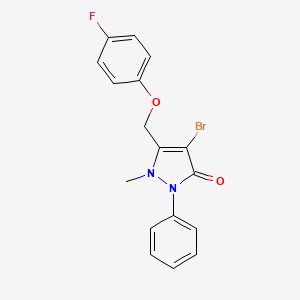

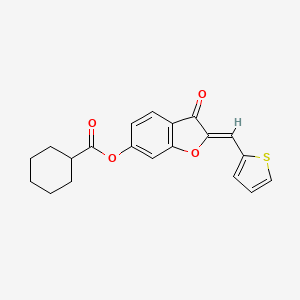

4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

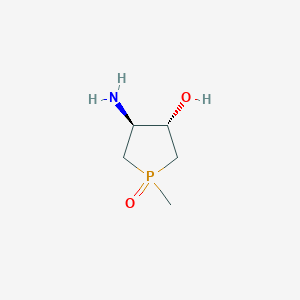

The compound "4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazoline derivative, a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of chalcones with hydrazine hydrate. For instance, the synthesis of related compounds has been reported where chalcones, obtained from the condensation of aldehydes with acetophenones, are reacted with phenyl hydrazide to yield pyrazoline derivatives . Similarly, chalcones can be treated with hydrazine hydrate to produce pyrazolines . These methods provide a basis for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar pyrazoline compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . The stability of these molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the presence of a bromo substituent can facilitate further functionalization through metalation or cross-coupling reactions . The reactivity of the carbonyl group in pyrazolines also plays a crucial role in their chemical behavior and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be inferred from spectroscopic and computational studies. The HOMO-LUMO analysis is particularly useful for understanding the electronic properties and charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for predicting sites of reactivity . Additionally, the first hyperpolarizability of these compounds suggests their potential application in nonlinear optics .

Relevant Case Studies

Several studies have demonstrated the biological activities of pyrazoline derivatives. For instance, some derivatives have shown good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis . Molecular docking studies have also suggested that certain pyrazoline compounds might exhibit inhibitory activity against enzymes like triosephosphate isomerase (TPII), indicating potential anti-neoplastic properties . These case studies highlight the therapeutic potential of pyrazoline derivatives, including the compound of interest.

Scientific Research Applications

Synthesis and Reactivity

4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is involved in various synthesis processes. For instance, its derivative, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, reacts with sodium salts of reactive methylene compounds and hydrazine hydrate, phenyl hydrazine, hydroxylamine hydrochloride, urea, and thiourea to form 4-substituted heterocycles-5-pyrazolones (Youssef, 1984). Additionally, 4-bromo-2-fluorobenzaldehyde, a similar compound, has been used to synthesize various chalcones and derivatives, revealing the versatility of such compounds in chemical synthesis (Jagadhani, Kundlikar, & Karale, 2015).

Antimicrobial Activity

Compounds containing the pyrazolone ring, such as 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, have been studied for their antimicrobial properties. Research indicates that certain pyrazolone derivatives exhibit significant antibacterial and antifungal activities. For example, a study found that bromination of related pyrazolone compounds led to the creation of new products with notable in vitro antibacterial and antifungal properties against a range of microorganisms (Pundeer et al., 2013).

Antioxidant Activity

The antioxidant potential of pyrazolone derivatives, including compounds similar to 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, has been explored. A study involving 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one, a core compound for synthesizing thiazolyl–pyrazolone derivatives, demonstrated potential antioxidant activity, which could be relevant for compounds like 4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (Gaffer et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-5-[(4-fluorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2O2/c1-20-15(11-23-14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWMAPZAMGLEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)